molecular formula C12H18O B043266 2-tert-Butyl-4,6-dimethylphenol CAS No. 1879-09-0

2-tert-Butyl-4,6-dimethylphenol

Cat. No.: B043266
CAS No.: 1879-09-0
M. Wt: 178.27 g/mol
InChI Key: OPLCSTZDXXUYDU-UHFFFAOYSA-N
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Description

2-tert-Butyl-4,6-dimethylphenol, also known as 2,4-dimethyl-6-tert-butylphenol, is an organic compound with the molecular formula C12H18O. It is a phenolic compound characterized by the presence of a tert-butyl group and two methyl groups attached to the benzene ring. This compound is commonly used as an antioxidant and a stabilizer in various industrial applications .

Mechanism of Action

Target of Action

2-tert-Butyl-4,6-dimethylphenol, also known as 6-tert-Butyl-2,4-dimethylphenol, is a phenolic compound . It primarily targets free radicals and ultraviolet (UV) radiation . The compound’s role is to act as an antioxidant and UV stabilizer .

Mode of Action

The compound interacts with its targets by capturing free radicals and stabilizing against UV radiation . The phenolic hydroxyl group in its molecular structure can effectively capture free radicals, preventing oxidative reactions . This results in changes such as the termination of chain reactions involving free radicals .

Biochemical Pathways

The compound affects the oxidative stress pathway . By capturing free radicals, it prevents the propagation of oxidative chain reactions . This action can help protect various biochemical pathways from the damaging effects of oxidative stress.

Pharmacokinetics

It’s known that the compound is insoluble in water , which may impact its bioavailability

Result of Action

The primary result of the compound’s action is the prevention of oxidative damage and protection against UV radiation . This can extend the lifespan of materials such as fuels and polymers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light exposure. For instance, it can exhibit significant polymerization inhibition effects at high temperatures . It’s also sensitive to air , suggesting that its stability and efficacy might be affected by exposure to oxygen.

Preparation Methods

2-tert-Butyl-4,6-dimethylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of 2,4-dimethylphenol with isobutylene in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve high yields and purity . Industrial production methods often involve similar alkylation reactions, with optimizations for large-scale production to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

2-tert-Butyl-4,6-dimethylphenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

2-tert-butyl-4,6-dimethylphenol
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InChI

InChI=1S/C12H18O/c1-8-6-9(2)11(13)10(7-8)12(3,4)5/h6-7,13H,1-5H3
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InChI Key

OPLCSTZDXXUYDU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C
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Molecular Formula

C12H18O
Record name 2,4-DIMETHYL-6-TERT-BUTYL PHENOL
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DSSTOX Substance ID

DTXSID6041551
Record name 6-tert-Butyl-2,4-xylenol
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Molecular Weight

178.27 g/mol
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Physical Description

2,4-dimethyl-6-tert-butyl phenol appears as a yellow liquid with a phenolic odor. Insoluble in water and about the same density as water. Exposure to skin, eyes or mucous membranes may cause severe burns., Liquid; Other Solid, Melting point = 22.3 deg C; [ChemIDplus] Yellow liquid with a phenolic odor; [CAMEO] Liquid; mp = 22-23 deg C; [Sigma-Aldrich MSDS]
Record name 2,4-DIMETHYL-6-TERT-BUTYL PHENOL
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Record name Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl-
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Record name 6-tert-Butyl-2,4-xylenol
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Vapor Pressure

0.01 [mmHg]
Record name 6-tert-Butyl-2,4-xylenol
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CAS No.

1879-09-0
Record name 2,4-DIMETHYL-6-TERT-BUTYL PHENOL
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Record name 2,4-Dimethyl-6-tert-butylphenol
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Record name Topanol A
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Record name Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl-
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Record name 6-tert-Butyl-2,4-xylenol
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Record name 6-tert-butyl-2,4-xylenol
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Record name BUTYLATED XYLENOL
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Synthesis routes and methods I

Procedure details

butylating the entire 2,4-xylenol/2,5-xylenol mixture with isobutylene at a temperature of from about 20° C. to about 100° C. and pressures of from about ambient to about 200 pounds per square inch gauge in the presence of an acid catalyst to form predominantly 4-t-butyl-2,5-xylenol and 6-t-butyl-2,4-xylenol,
Name
2,4-xylenol 2,5-xylenol
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Synthesis routes and methods II

Procedure details

To a 1 liter flask equipped with a condenser, over-head stirrer, and gas inlet tube was added 2,4-dimethylphenol (200 g, 1.64 m.), toluene (400 ml), and p-toluenesulfonic acid (10 g). After heating this solution to reflux, isobutylene was added continuously for 14 hrs. Upon cooling, the solution was washed twice with water (400 ml), dried (MgSO4), and the solvent evaporated to afford a dark brown liquid. GC confirmed that this liquid was about 72% product. Distillation afforded 253 g (86.6%) of clear product which was shown to be 97% pure by GC.
Quantity
200 g
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10 g
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400 mL
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[Compound]
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product
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Yield
86.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-tert-Butyl-4,6-dimethylphenol?

A: this compound is primarily used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) methods for quantifying other compounds. For instance, it has been successfully employed in determining the concentration of propofol in human blood samples. [] Additionally, it serves as a building block in synthesizing various organic compounds and finds application as an antioxidant in materials like thermoplastic elastomers. [, ]

Q2: How does the structure of this compound relate to its reactivity?

A: The reactivity of this compound stems from its phenolic structure. It readily undergoes chlorination reactions, particularly at the 4-methyl group, leading to the formation of chloromethylene compounds and trichloro ketones. [] Furthermore, it can be metabolized into reactive intermediates like quinone methides, which possess electrophilic properties and can covalently bind to nucleophilic sites on proteins and peptides. []

Q3: Are there any studies on how structural modifications of this compound affect its biological activity?

A: Yes, research has shown that altering the substituents on the phenol ring of this compound can significantly impact its biological activity, specifically its ability to modulate lung adenoma formation in mice treated with urethane. For example, 2-tert-Butyl-4-methylphenol, lacking a methyl group at position 6, exhibited inhibitory effects on tumor formation but did not enhance it. Conversely, this compound (BDMP) amplified tumor multiplicity in certain mouse strains. These findings suggest that the presence and nature of substituents on the phenol ring play a crucial role in determining the compound's biological activity. []

Q4: What analytical techniques are commonly employed to characterize and quantify this compound?

A: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing this compound. This method involves separating the compound from other components in a sample based on its volatility and then identifying and quantifying it based on its mass-to-charge ratio. []

Q5: Have there been any investigations into the environmental impact and degradation of this compound?

A: While the provided research papers do not delve into the environmental impact and degradation of this compound specifically, one study identifies it as a constituent of leather industry wastewater. [] This suggests potential release into the environment, necessitating further research on its ecotoxicological effects and degradation pathways.

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